molecular formula C11H12O4 B11967797 (2-Propionyl-phenoxy)-acetic acid

(2-Propionyl-phenoxy)-acetic acid

Cat. No.: B11967797
M. Wt: 208.21 g/mol
InChI Key: JFHXZDNSABDMHT-UHFFFAOYSA-N
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Description

(2-Propionyl-phenoxy)-acetic acid is an organic compound that belongs to the class of phenoxyacetic acids These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propionyl-phenoxy)-acetic acid typically involves the reaction of 2-propionylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Propionyl-phenoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Propionyl-phenoxy)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog with similar structural features.

    2-Phenoxypropionic acid: Another related compound with a propionic acid moiety.

    4-Phenoxybutyric acid: A compound with a longer carbon chain.

Uniqueness

(2-Propionyl-phenoxy)-acetic acid is unique due to the presence of both a propionyl group and a phenoxyacetic acid moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(2-propanoylphenoxy)acetic acid

InChI

InChI=1S/C11H12O4/c1-2-9(12)8-5-3-4-6-10(8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

JFHXZDNSABDMHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC(=O)O

Origin of Product

United States

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